molecular formula C15H12N2O B13109102 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 68097-28-9

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13109102
CAS No.: 68097-28-9
M. Wt: 236.27 g/mol
InChI Key: JMKMNKIQSYVWGP-UHFFFAOYSA-N
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Description

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring The presence of a methyl group at the 7-position and a phenyl group at the 4-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.

Scientific Research Applications

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.

    Biology: In biological research, it can be used as a probe to study various biochemical pathways and molecular interactions.

    Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group at the 7-position and a phenyl group at the 4-position contributes to its potential as a versatile scaffold for drug development and material science applications.

Properties

CAS No.

68097-28-9

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JMKMNKIQSYVWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1

Origin of Product

United States

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